Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate
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Overview
Description
. This compound is characterized by its unique structure, which includes an isoindolinone moiety and a benzoate ester group. The presence of methoxy groups on the isoindolinone ring enhances its chemical reactivity and potential biological activity.
Scientific Research Applications
Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new anticancer, antiviral, and antimicrobial agents.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and advanced materials.
Safety and Hazards
Future Directions
The future directions for research on Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, selective sigma-2 receptor ligands can be useful tools in the development of novel pain therapeutics .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves the formation of an active ester, which can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
Preparation Methods
The synthesis of Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxyisoindolinone and ethyl 4-bromobenzoate.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction rates and yields.
Comparison with Similar Compounds
Ethyl 4-(6,7-dimethoxy-1-oxoisoindolin-2-yl)benzoate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share some structural similarities and exhibit interesting pharmaceutical and biological activities.
Indole Derivatives: Indole derivatives are another class of compounds with significant biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(4,5-dimethoxy-3-oxo-1H-isoindol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-4-25-19(22)12-5-8-14(9-6-12)20-11-13-7-10-15(23-2)17(24-3)16(13)18(20)21/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZSMWVYIQWUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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